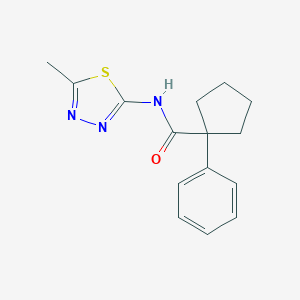
N-(1-adamantyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3,5-dimethoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the group of indazole-based synthetic cannabinoids and has been found to be highly potent and selective for the CB1 receptor.
Mechanism of Action
N-(1-adamantyl)-3,5-dimethoxybenzamide acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. This receptor plays a crucial role in the regulation of various physiological processes such as appetite, pain sensation, mood, and memory. This compound binds to the CB1 receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of synthetic cannabinoids such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been found to produce potent psychoactive effects such as euphoria, relaxation, and altered perception. However, it can also produce adverse effects such as anxiety, paranoia, and hallucinations. This compound has also been found to have potential therapeutic applications in the treatment of various diseases such as chronic pain, epilepsy, and cancer.
Advantages and Limitations for Lab Experiments
N-(1-adamantyl)-3,5-dimethoxybenzamide has several advantages as a research tool. It is highly potent and selective for the CB1 receptor, making it a valuable tool for investigating the pharmacological properties of synthetic cannabinoids. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has several limitations. Its potent psychoactive effects make it difficult to use in human studies, and its potential for abuse and addiction raises ethical concerns.
Future Directions
There are several future directions for research on N-(1-adamantyl)-3,5-dimethoxybenzamide. One area of interest is its potential therapeutic applications in the treatment of various diseases. Another area of interest is its potential as a research tool for investigating the endocannabinoid system and the pharmacological properties of synthetic cannabinoids. Additionally, further research is needed to investigate the long-term effects of this compound on the brain and central nervous system.
Synthesis Methods
N-(1-adamantyl)-3,5-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an indazole-based core structure to produce the final product. The purity of the compound can be increased using various purification techniques such as chromatography.
Scientific Research Applications
N-(1-adamantyl)-3,5-dimethoxybenzamide has been extensively studied in recent years due to its potent psychoactive effects and its potential as a research tool. It has been used in various studies to investigate the pharmacological properties of synthetic cannabinoids and their effects on the endocannabinoid system. This compound has also been used in animal studies to investigate its potential therapeutic applications in the treatment of various diseases.
properties
Molecular Formula |
C19H25NO3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C19H25NO3/c1-22-16-6-15(7-17(8-16)23-2)18(21)20-19-9-12-3-13(10-19)5-14(4-12)11-19/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,20,21) |
InChI Key |
BENMRDZLHMFOPS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)




![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)